molecular formula C17H26N2O4 B1321491 Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate CAS No. 264208-66-4

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Cat. No.: B1321491
CAS No.: 264208-66-4
M. Wt: 322.4 g/mol
InChI Key: TVBGZCDJLZJQOA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in Topical Anesthesia and Associated Risks

    • Benzocaine, a related local anesthetic, is noted for its use in topical anesthesia of the skin and mucous membranes prior to endoscopic procedures. Despite its effectiveness, it has been associated with methemoglobinemia, a condition affecting the oxygen-carrying capacity of blood, in various patient populations, highlighting the importance of informed consent and awareness of potential risks when using such compounds (Kuschner et al., 2000).
  • Use in UV Protection and Cosmetic Applications

    • Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, commercially known as Uvinul A plus®, is primarily used as a UV filter in sunscreens and other cosmetic products. A study investigated its metabolism and urinary excretion kinetics in humans, revealing major urinary metabolites and providing insights into the systemic exposure levels. This study could offer a model for understanding the metabolic pathways and exposure risks of similar compounds (Stoeckelhuber et al., 2020).
  • Role in Neurological Research and Cognitive Function

    • Sodium benzoate, another related compound and a D-amino acid oxidase inhibitor, has shown promise in improving cognitive functions in patients with chronic schizophrenia and mild cognitive impairment. It demonstrates the potential of certain benzoate derivatives in neurological and psychiatric research, potentially opening avenues for exploring the effects of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate in similar contexts (Lane et al., 2013; Lane et al., 2021).

Properties

IUPAC Name

ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBGZCDJLZJQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619239
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-66-4
Record name Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-6-nitrobenzoate (3.89 g, 10 mmol) in methanol (80 ml) containing 10% platinum on activated carbon (50% wet) (389 mg) was hydrogenated at 1.8 atmospheres pressure until uptake of hydrogen ceased. The mixture was filtered and the filtrate was evaporated. The residue was dissolved in water (30 ml) and adjusted to pH10 with a saturated solution of sodium hydrogen carbonate. The mixture was diluted with ethyl acetate/ether (1/1) and the organic layer was separated. The aqueous layer was further extracted with ethyl acetate/ether and the organic layers were combined. The organic layers were washed with water, brine, dried (MgSO4), filtered and evaporated. The resulting solid was triturated in a mixture of ether/petroleum ether, filtered, washed with petroleum ether and dried under vacuum at 60° C. to give ethyl 6-amino-3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)benzoate (2.58 g, 80%).
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
389 mg
Type
catalyst
Reaction Step Three

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